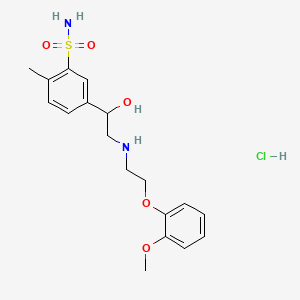
アモスルロール塩酸塩
概要
説明
Amosulalol hydrochloride is an antihypertensive drug . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . It is not approved for use in the United States .
Synthesis Analysis
The synthesis of Amosulalol hydrochloride involves several steps . The extraction recovery values of Amosulalol hydrochloride at concentrations of 100, 500, and 1,000 ng/mL were 99.5%, 96.2%, and 95.6%, respectively .
Molecular Structure Analysis
The molecular formula of Amosulalol hydrochloride is C18H24N2O5S.ClH . Its molecular weight is 416.92 . The structure of Amosulalol hydrochloride includes a sulfonamide-substituted phenylethanolamine .
Chemical Reactions Analysis
Amosulalol hydrochloride undergoes various chemical reactions. For instance, it can be eluted using 2.0 mL of methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a drug compound are crucial for understanding its druggability . These properties include the acid dissociation constant, log P, and solubility .
科学的研究の応用
薬物動態と代謝
アモスルロール塩酸塩は、その薬物動態と代謝について広く研究されてきた . マウスに静脈内投与すると、未変化薬の血漿中濃度は二相的に減少し、終末半減期は1.1時間であった . 10 mg/kg投与の全身バイオアベイラビリティは38.7%であった . 血漿中濃度曲線下面積は、用量に対して比例以上に増加した。これは代謝飽和を示唆している .
胆汁排泄
研究によると、14C標識アモスルロール塩酸塩を経口および静脈内投与した場合、放射活性は48時間以内にそれぞれ尿中から64.7%および81.0%回収された . 胆汁サンプルには、アモスルロールカルバモイルグルクロン酸がこの薬物の新しい代謝物として見出された .
代謝物分析
HPLC-UVおよびLC/MS分析により、主要な尿中代謝物は、M-2(o-メトキシフェノキシ基における脱メチル代謝物)のグルクロン酸抱合体であり、それに続いてM-5、M-3グルクロン酸抱合体、M-4グルクロン酸抱合体がこの順に観察された .
α,β-遮断薬
アモスルロール塩酸塩は、αおよびβ遮断薬を併せ持つ。 これは、シナプス後α1およびβ1アドレナリン受容体の両方をほぼ同じ程度に遮断する . この特性により、高血圧の治療に有効である .
降圧効果
アモスルロール塩酸塩は、健康なボランティアにおいて用量依存的な降圧効果を示すことが示されている . これは、α1遮断作用によって血圧を低下させるが、反射性頻脈を引き起こさない。なぜなら
作用機序
Target of Action
Amosulalol hydrochloride is a combined α- and β-blocker . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . These receptors are the primary targets of Amosulalol hydrochloride. The α1-adrenergic receptors are found in various parts of the body including the heart and blood vessels, and they play a crucial role in the regulation of heart function and blood pressure .
Biochemical Pathways
Amosulalol hydrochloride affects several biochemical pathways. These include the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . These pathways play a significant role in the regulation of heart function and blood pressure. By affecting these pathways, Amosulalol hydrochloride can exert its antihypertensive effects .
Pharmacokinetics
After oral administration, the maximum plasma concentrations of Amosulalol hydrochloride are reached at 0.25h, after which they decline with apparent half-lives of 0.8—1.3h . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48h .
Result of Action
The molecular and cellular effects of Amosulalol hydrochloride’s action include a reduction in heart rate and blood pressure . It also suppresses monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface .
Action Environment
The action, efficacy, and stability of Amosulalol hydrochloride can be influenced by various environmental factors. For instance, the drug’s first-pass metabolism was found to be almost negligible in humans, but it was extensively metabolized in laboratory animals . This suggests that species differences can significantly affect the drug’s pharmacokinetics and pharmacodynamics. Other factors such as diet, age, gender, and health status of the individual can also influence the drug’s action .
Safety and Hazards
生化学分析
Biochemical Properties
Amosulalol hydrochloride acts as an antagonist for both α1 and β-adrenoceptors . This means it binds to these receptors and blocks their activity, which can influence various biochemical reactions in the body .
Cellular Effects
Amosulalol hydrochloride has been shown to suppress monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface, which had been enhanced by insulin-induced hypoglycaemia .
Molecular Mechanism
The molecular mechanism of action of Amosulalol hydrochloride involves its binding to α1 and β-adrenoceptors, acting as an antagonist . This means it prevents these receptors from activating, thereby inhibiting the biochemical reactions they would normally trigger.
Temporal Effects in Laboratory Settings
In mice, after intravenous administration of Amosulalol hydrochloride, the plasma concentration of the unchanged drug declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% .
Metabolic Pathways
Amosulalol hydrochloride is extensively metabolized in laboratory animals . The metabolites found in these animals were derived through hydroxylation, demethylation, and oxidative cleavage of the C-N bond .
特性
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70958-86-0, 93633-92-2 | |
| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM 09538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amosulalol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
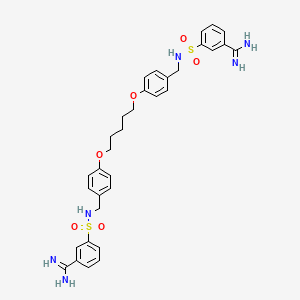
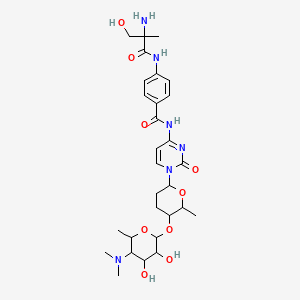

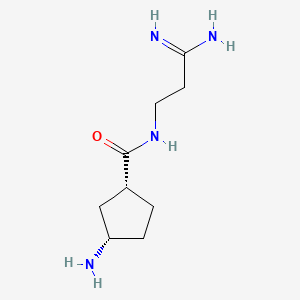
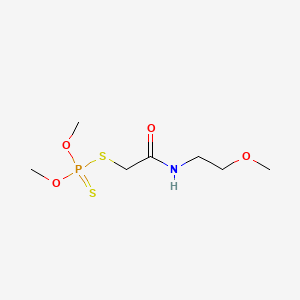
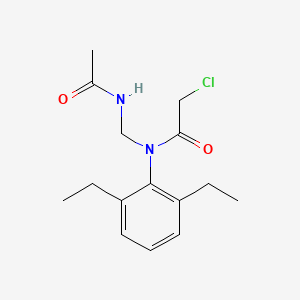
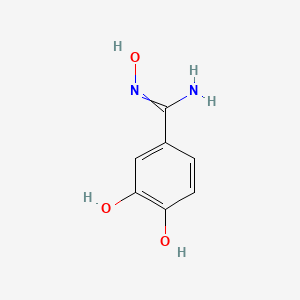
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
